(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride
Overview
Description
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride is a chiral organocatalyst known for its application in asymmetric synthesis. The compound is characterized by the presence of trifluoromethyl groups, which enhance its reactivity and stability. It is widely used in organic synthesis due to its ability to facilitate various chemical reactions with high enantioselectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with bis[3,5-bis(trifluoromethyl)phenyl]methanol under acidic conditions. The reaction is carried out in the presence of hydrochloric acid, which acts as a catalyst and facilitates the formation of the hydrochloride salt. The reaction conditions include maintaining a temperature range of 0-25°C and using solvents such as dichloromethane or chloroform to dissolve the reactants .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and real-time monitoring ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium hydride in dimethylformamide at 50°C.
Major Products Formed
Oxidation: Formation of trifluoromethyl ketones.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of substituted pyrrolidines with various functional groups.
Scientific Research Applications
(S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in asymmetric synthesis, particularly in the Mannich reaction and Michael addition.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride involves its role as a chiral catalyst. The compound interacts with substrates through hydrogen bonding and π-π interactions, facilitating the formation of chiral products with high enantioselectivity. The trifluoromethyl groups enhance the electron-withdrawing properties of the catalyst, increasing its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}thiourea
- (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}urea
- (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}amine
Uniqueness
Compared to similar compounds, (S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine hydrochloride exhibits higher stability and reactivity due to the presence of the pyrrolidine ring. The trifluoromethyl groups further enhance its catalytic properties, making it a preferred choice for asymmetric synthesis .
Properties
IUPAC Name |
(2S)-2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F12N.ClH/c22-18(23,24)12-4-10(5-13(8-12)19(25,26)27)17(16-2-1-3-34-16)11-6-14(20(28,29)30)9-15(7-11)21(31,32)33;/h4-9,16-17,34H,1-3H2;1H/t16-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFLULWFNBQFEP-NTISSMGPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF12N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746154 | |
Record name | (2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
545.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217464-23-7 | |
Record name | Pyrrolidine, 2-[bis[3,5-bis(trifluoromethyl)phenyl]methyl]-, hydrochloride (1:1), (2S)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217464-23-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-{Bis[3,5-bis(trifluoromethyl)phenyl]methyl}pyrrolidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60746154 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1217464-23-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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